molecular formula C12H14OS2 B14380022 1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one CAS No. 89572-14-5

1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one

Cat. No.: B14380022
CAS No.: 89572-14-5
M. Wt: 238.4 g/mol
InChI Key: OFMSWHNGIUPQEG-UHFFFAOYSA-N
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Description

1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one is a spirocyclic compound characterized by a unique structure where a benzodithiole ring is fused to a cyclohexane ring through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dithiol-2-one with cyclohexanone in the presence of a base, such as sodium hydride, to form the spirocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dithiole ring to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodithiole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzodithiole ring .

Scientific Research Applications

1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,3-benzodioxole-2,1’-cyclohexan]-4-yl acetyl(methyl)carbamate
  • Spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one
  • Spiro[1-benzofuran-2,1’-cyclohexane] derivatives

Uniqueness

1H-Spiro[1,3-benzodithiole-2,1’-cyclohexan]-1-one is unique due to the presence of the benzodithiole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and pharmaceuticals .

Properties

CAS No.

89572-14-5

Molecular Formula

C12H14OS2

Molecular Weight

238.4 g/mol

IUPAC Name

spiro[1λ4,3-benzodithiole-2,1'-cyclohexane] 1-oxide

InChI

InChI=1S/C12H14OS2/c13-15-11-7-3-2-6-10(11)14-12(15)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2

InChI Key

OFMSWHNGIUPQEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)SC3=CC=CC=C3S2=O

Origin of Product

United States

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